Enantioselective AChE Inhibition: (R)-Phenthoate Exhibits ~3‑Fold Higher Affinity than (S)-Phenthoate
Phenthoate exists as two enantiomers with markedly different neurotoxic potentials. Experimental and computational studies reveal that (R)-phenthoate binds to acetylcholinesterase with a bioaffinity constant (K) of 1.486 × 10⁵ M⁻¹, nearly three times that of (S)-phenthoate (K = 4.503 × 10⁴ M⁻¹) . The stronger inhibition by the (R)-enantiomer is driven predominantly by electrostatic energy contributions (−23.79 kJ mol⁻¹ for (R) vs. −17.77 kJ mol⁻¹ for (S)) .
| Evidence Dimension | AChE binding affinity (K) |
|---|---|
| Target Compound Data | (R)-phenthoate: K = 1.486 × 10⁵ M⁻¹ |
| Comparator Or Baseline | (S)-phenthoate: K = 4.503 × 10⁴ M⁻¹ |
| Quantified Difference | ~3.3‑fold higher affinity for (R)-enantiomer |
| Conditions | In vitro acetylcholinesterase inhibition assay; conformational changes confirmed by circular dichroism spectroscopy |
Why This Matters
For research requiring defined chiral purity or for assessing environmental neurotoxicity, the enantiomeric composition directly impacts biological potency and must be controlled.
